molecular formula C12H18Cl2N2 B1199174 4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline CAS No. 58880-18-5

4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline

Cat. No. B1199174
CAS RN: 58880-18-5
M. Wt: 261.19 g/mol
InChI Key: PJKCNYLAFQAJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline is an organochlorine compound.

properties

CAS RN

58880-18-5

Product Name

4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C12H18Cl2N2/c13-6-9-16(10-7-14)12-3-1-11(2-4-12)5-8-15/h1-4H,5-10,15H2

InChI Key

PJKCNYLAFQAJDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1CCN)N(CCCl)CCCl

Other CAS RN

58880-18-5

synonyms

CB 3034
CB-3034
p-(N,N-di(2-chloroethyl)amino)phenylethylamine
phenethylamine mustard

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[4-[N,N-Bis(2-chloroethyl)amino]phenyl]propionic acid (0.20 g; 0.69 mmol) was suspended in 1 ml of acetone and the resulting mixture was stirred under a nitrogen gas atmosphere and ice-cooling. Triethylamine (115 μl; 0.82 mmol; 1.2 equivalents) and ethyl chloroformate (79 μl; 0.82 mmol; 1.2 equivalents) were added successively. Fifteen minutes later, a solution of 90 mg (1.38 mmol; 2.0 equivalents) of sodium azide in 1 ml of water was added dropwise. The resulting mixture was stirred, as was, for 30 minutes, to which ice was added to terminate the reaction. The thus-obtained mixture was extracted three times with 15 ml portions of benzene. The benzene layers were combined, dried over sodium sulfate and then heated under reflux for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was added with 7.5 ml of 8N hydrochloric acid, followed by heating for 15 minutes at 100° C. The resulting mixture was concentrated under reduced pressure and the residue was diluted with water. The thus-obtained mixture was adjusted to pH 12 with concentrated aqueous ammonia, followed by extraction with ethyl acetate. The extract was dried and concentrated, whereby 0.15 g of the title compound was obtained as a brown oil. This reaction product was provided for use in the next reaction without purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step Two
Quantity
79 μL
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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